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molecular formula C8H6Cl2OS B7869574 2-Chloro-5-(methylthio)benzoyl chloride

2-Chloro-5-(methylthio)benzoyl chloride

Cat. No. B7869574
M. Wt: 221.10 g/mol
InChI Key: SLKCFDMANLBROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719278

Procedure details

A mixture of 2.03 g of 2-chloro-5-(methylthio)benzoic acid and 10 ml of thionyl chloride is heated on a steam bath for 1 hour. The volatiles are removed under vacuum and 20 ml of toluene added and removed under vacuum (2 times) to give 2.2 g of brown needles.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:15])=O>>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][C:3]=1[C:4]([Cl:15])=[O:5]

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)SC
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The volatiles are removed under vacuum and 20 ml of toluene
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
removed under vacuum (2 times)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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